molecular formula C10H11BrO3 B8639844 Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- CAS No. 62076-21-5

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)-

Cat. No.: B8639844
CAS No.: 62076-21-5
M. Wt: 259.10 g/mol
InChI Key: VKJQJNVYWGDEQN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)-: is an organic compound characterized by the presence of a benzyloxy group attached to a brominated propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- typically involves the bromination of (2S)-3-(Benzyloxy)propanoic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

    Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products:

  • Substitution reactions yield various substituted propanoic acids.
  • Oxidation reactions produce benzoic acid derivatives.
  • Reduction reactions yield (2S)-3-(Benzyloxy)propanoic acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Potential applications in the development of enzyme inhibitors.
  • Used in the study of metabolic pathways involving brominated compounds.

Medicine:

  • Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
  • Studied for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and fine chemicals.
  • Employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

  • (2S)-3-(Benzyloxy)propanoic acid
  • (2S)-3-(Benzyloxy)-2-chloropropanoic acid
  • (2S)-3-(Benzyloxy)-2-iodopropanoic acid

Comparison:

    (2S)-3-(Benzyloxy)propanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    (2S)-3-(Benzyloxy)-2-chloropropanoic acid: Similar reactivity but with different halogen bonding properties due to the presence of chlorine.

    (2S)-3-(Benzyloxy)-2-iodopropanoic acid: More reactive in substitution reactions due to the larger size and lower bond dissociation energy of iodine compared to bromine.

Uniqueness: Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- is unique due to its specific combination of a benzyloxy group and a brominated propanoic acid backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

62076-21-5

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(2S)-2-bromo-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C10H11BrO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1

InChI Key

VKJQJNVYWGDEQN-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)Br

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Racemic O-(phenylmethyl)serine (5 g, 25.6 mmol) and potassium bromide (10.7 g, 89.6 mmol) were dissolved in ice-cooled H2SO4 (2.5N) and treated with an solution of sodium nitrite (2.65 g) in water (30 ml) over 50 minutes (keeping the reaction temperature <4° C.). The reaction was then stirred at 0° C. for 45 minutes and then at rt for 1 h, extracted with ethyl acetate (3×100 ml). The combined organic extracts were washed with water, brine, dried (MgSO4), filtered and evaporated to give the product as a yellow oil (6 g, 90%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.